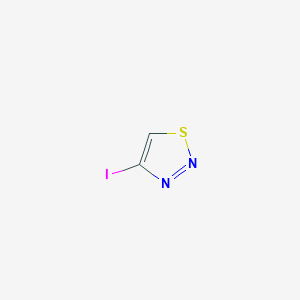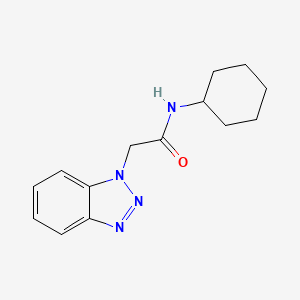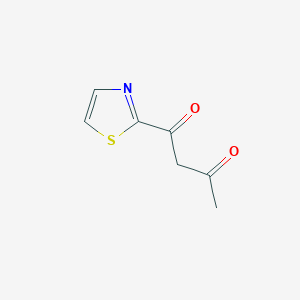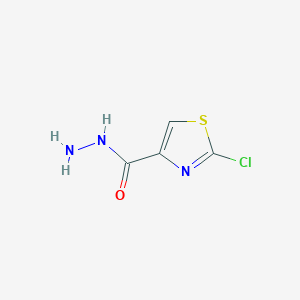
4-iodo-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1,2,3-thiadiazole (4-ITD) is a heterocyclic compound that has been extensively studied due to its broad range of applications in the fields of chemistry and biochemistry. 4-ITD is a five-membered ring structure containing one nitrogen and four carbon atoms. It is a highly versatile compound due to its unique structure, which is capable of forming strong covalent bonds with different molecules. 4-ITD has been used in the synthesis of drugs, in the production of dyes, and in the study of biochemical and physiological processes.
科学的研究の応用
4-iodo-1,2,3-thiadiazole has been extensively studied for its potential applications in the fields of chemistry and biochemistry. In the field of chemistry, 4-iodo-1,2,3-thiadiazole has been used in the synthesis of drugs, in the production of dyes, and in the study of organic reactions. In the field of biochemistry, 4-iodo-1,2,3-thiadiazole has been used in the study of biochemical and physiological processes, such as enzyme activity, protein folding, and signal transduction. 4-iodo-1,2,3-thiadiazole has also been used in the study of the structure and function of biological macromolecules, such as DNA and RNA.
作用機序
The mechanism of action of 4-iodo-1,2,3-thiadiazole is not fully understood. However, it is believed that 4-iodo-1,2,3-thiadiazole acts as an inhibitor of enzymes and other proteins by forming strong covalent bonds with their active sites. 4-iodo-1,2,3-thiadiazole is also believed to interact with the DNA and RNA of cells, which can lead to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-1,2,3-thiadiazole are not fully understood. However, it is believed that 4-iodo-1,2,3-thiadiazole can act as an inhibitor of enzymes and other proteins, which can lead to changes in the rate of biochemical reactions and physiological processes. 4-iodo-1,2,3-thiadiazole has also been shown to interact with the DNA and RNA of cells, which can lead to changes in gene expression and cellular metabolism.
実験室実験の利点と制限
The advantages of using 4-iodo-1,2,3-thiadiazole in laboratory experiments are that it is a highly versatile compound with a wide range of applications. 4-iodo-1,2,3-thiadiazole is also relatively inexpensive and easy to synthesize. However, there are some limitations to using 4-iodo-1,2,3-thiadiazole in laboratory experiments. For example, 4-iodo-1,2,3-thiadiazole is a highly reactive compound and can interact with other molecules, which can lead to unexpected results. Additionally, 4-iodo-1,2,3-thiadiazole can be toxic to cells and can interfere with the normal functioning of enzymes and other proteins.
将来の方向性
The future directions for 4-iodo-1,2,3-thiadiazole research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of chemistry and biochemistry. Additionally, further research is needed to explore the potential toxicity of 4-iodo-1,2,3-thiadiazole and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to explore the potential applications of 4-iodo-1,2,3-thiadiazole in the development of new drugs and other therapeutic agents.
合成法
The synthesis of 4-iodo-1,2,3-thiadiazole is typically accomplished through a two-step process. The first step involves the reaction of an alkyl halide with a thiourea or thioureylene derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of a thiourea-substituted alkyl halide. The second step involves the reaction of the thiourea-substituted alkyl halide with an iodine-containing compound, such as an iodide or an iodate. This reaction results in the formation of 4-iodo-1,2,3-thiadiazole.
特性
IUPAC Name |
4-iodothiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2S/c3-2-1-6-5-4-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXVRMLJYGIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1,2,3-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)





![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)

![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)